PARP14-Inhibitor H10

Übersicht

Beschreibung

The compound “H10” refers to a class of compounds with the molecular formula C4H10, commonly known as butane. Butane is a saturated hydrocarbon containing four carbon atoms and ten hydrogen atoms. It is a colorless, odorless gas at room temperature and is primarily used as a fuel and a feedstock in the production of other chemicals .

Wissenschaftliche Forschungsanwendungen

Butane has several scientific research applications, including:

Chemistry: Used as a feedstock for the production of ethylene and butadiene, which are important building blocks for polymers and other chemicals.

Biology: Utilized in gas chromatography as a carrier gas due to its inert nature.

Medicine: Employed in the production of aerosol propellants for inhalers and other medical devices.

Industry: Used as a fuel for lighters, portable stoves, and heating appliances.

Wirkmechanismus

Butane exerts its effects primarily through combustion, where it reacts with oxygen to release energy in the form of heat. This energy is harnessed in various applications, such as heating and cooking. In halogenation reactions, butane undergoes substitution reactions where hydrogen atoms are replaced by halogen atoms, resulting in the formation of halogenated butanes .

Biochemische Analyse

Biochemical Properties

The “PARP14 inhibitor H10” is involved in the process of ADP-ribosylation, a post-translational modification that plays a role in various processes including DNA damage repair, transcriptional regulation, and cellular proliferation . This compound interacts with the enzyme PARP14, inhibiting its activity . It has been found to bind both the NAD+ and adenine subsites of PARP14 .

Cellular Effects

In cellular contexts, “PARP14 inhibitor H10” has been found to reverse IL-4-driven protumor gene expression in macrophages . It also induces an inflammatory mRNA signature in primary human tumor explants, suggesting its potential utility in treating cancer .

Molecular Mechanism

The molecular mechanism of “PARP14 inhibitor H10” involves the inhibition of PARP14, an enzyme that catalyzes the transfer of a single ADP moiety to target proteins . By inhibiting PARP14, this compound can reverse IL-4-driven protumor gene expression and induce caspase-3/7-mediated cell apoptosis .

Metabolic Pathways

“PARP14 inhibitor H10” is involved in the process of ADP-ribosylation, a post-translational modification that involves the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to target proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butane can be synthesized through various methods, including:

Hydrogenation of Butenes: Butane is produced by the catalytic hydrogenation of butenes (C4H8) in the presence of a metal catalyst such as nickel or platinum.

Cracking of Petroleum: Butane is obtained as a byproduct during the catalytic cracking of petroleum fractions in refineries.

Industrial Production Methods

Industrially, butane is primarily produced from natural gas and petroleum refineries. It is separated from other hydrocarbons through fractional distillation and stored under pressure as a liquid .

Analyse Chemischer Reaktionen

Types of Reactions

Butane undergoes several types of chemical reactions, including:

Combustion: Butane reacts with oxygen to produce carbon dioxide and water. This exothermic reaction is commonly used in heating appliances and engines. [ 2C4H10 + 13O2 \rightarrow 8CO2 + 10H2O ]

Halogenation: Butane reacts with halogens such as chlorine or bromine to form halogenated butanes. For example, the reaction with chlorine produces butyl chloride and hydrogen chloride. [ C4H10 + Cl2 \rightarrow C4H9Cl + HCl ]

Common Reagents and Conditions

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.

Major Products Formed

Combustion: Carbon dioxide and water.

Halogenation: Halogenated butanes (e.g., butyl chloride) and hydrogen halides (e.g., hydrogen chloride).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propane (C3H8): A three-carbon alkane used as a fuel and a refrigerant.

Pentane (C5H12): A five-carbon alkane used as a solvent and in the production of polystyrene foam.

Uniqueness of Butane

Boiling Point: Butane has a boiling point of -1°C, making it suitable for use in portable fuel applications where it can be easily liquefied and stored under pressure.

Combustion Efficiency: Butane burns cleanly, producing minimal soot and pollutants compared to other hydrocarbons.

Butane’s unique properties, such as its low boiling point and clean combustion, make it a versatile and valuable compound in various scientific and industrial applications.

Eigenschaften

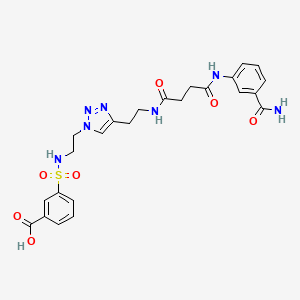

IUPAC Name |

3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOMSHSMJCWQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

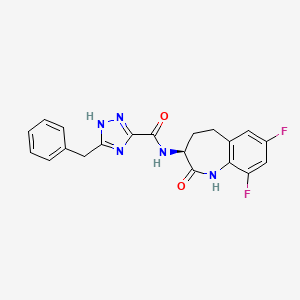

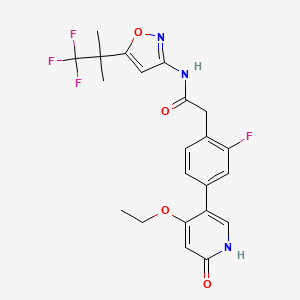

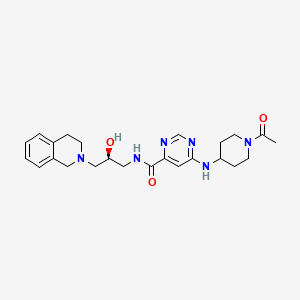

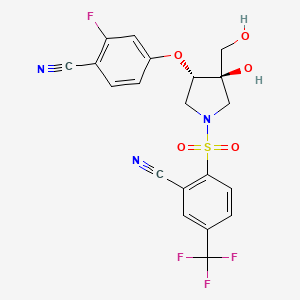

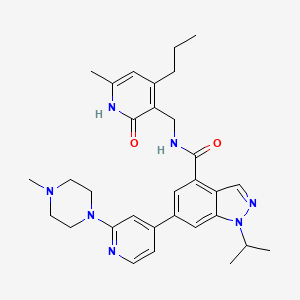

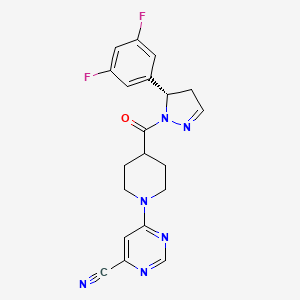

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)